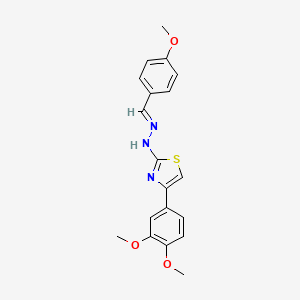![molecular formula C25H13F2N3OS B2821043 8,13-bis(4-fluorophenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one CAS No. 750604-00-3](/img/structure/B2821043.png)
8,13-bis(4-fluorophenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-bis(4-fluorophenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes fluorophenyl groups and a thieno-pyrimido-phthalazinone core. The presence of fluorine atoms in the phenyl rings enhances its chemical stability and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can inhibit certain enzyme activities . This suggests that this compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that this compound might affect multiple biochemical pathways.
Pharmacokinetics
The compound is orally available, displaying favorable pharmacokinetic properties . .
Result of Action
The compound has shown to inhibit certain enzyme activities and prevent the proliferation of cancer cells carrying specific mutations . This suggests that the compound’s action results in molecular and cellular effects that could potentially be beneficial in the treatment of certain diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-bis(4-fluorophenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The initial step involves the formation of the thieno ring through a cyclization reaction.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via a substitution reaction using appropriate fluorinated reagents.
Cyclization to Form the Pyrimido-Phthalazinone Core: The final step involves the cyclization of the intermediate compounds to form the pyrimido-phthalazinone core under specific reaction conditions, such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,9-bis(4-fluorophenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products
Scientific Research Applications
5,9-bis(4-fluorophenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anticancer, antiviral, and anti-inflammatory effects.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Comparison with Similar Compounds
Similar Compounds
- 11-tert-butyl-5-(4-fluorophenyl)-9,10,11,12-tetrahydro-8H-benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
- 5-(4-methyl-1-piperidinyl)-9,10,11,12-tetrahydro-8H-benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
- Bis(4-fluorophenyl) sulfone
Uniqueness
5,9-bis(4-fluorophenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one stands out due to its unique combination of fluorophenyl groups and the thieno-pyrimido-phthalazinone core. This structure imparts enhanced chemical stability, biological activity, and versatility in various applications compared to similar compounds.
Properties
IUPAC Name |
8,13-bis(4-fluorophenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13F2N3OS/c26-16-9-5-14(6-10-16)20-13-32-24-21(20)25(31)30-23(28-24)19-4-2-1-3-18(19)22(29-30)15-7-11-17(27)12-8-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTGZVMEOGIIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)F)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
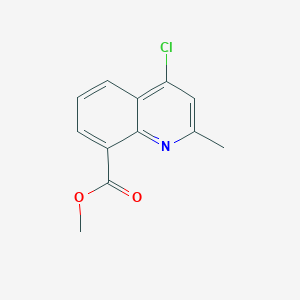
![N-[(2-methoxyadamantan-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2820961.png)
![6-amino-4-(2-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2820963.png)
![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2820964.png)
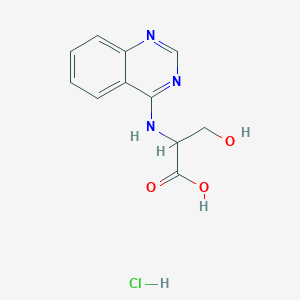
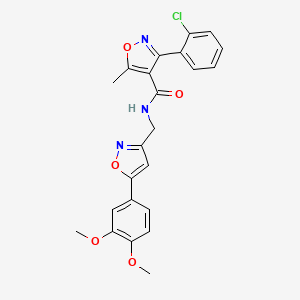
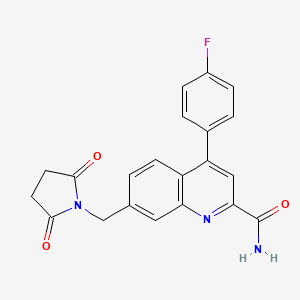
![4-[(Ethylsulfonyl)(methyl)amino]benzoic acid](/img/structure/B2820973.png)
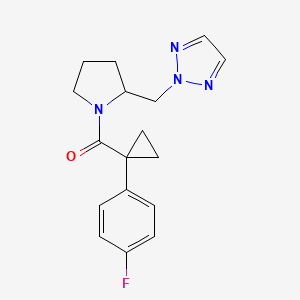
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone](/img/structure/B2820975.png)
![2-[(2-chlorobenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol](/img/structure/B2820977.png)
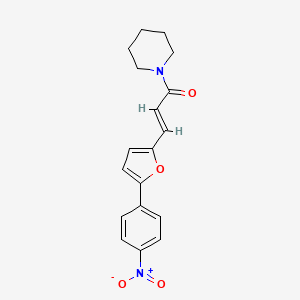
![N-(4-methoxybenzenesulfonyl)-N-{4-[N-(4-methoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide](/img/structure/B2820981.png)
